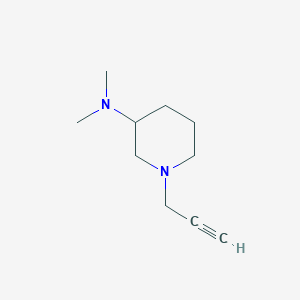

N,N-dimethyl-1-(prop-2-yn-1-yl)piperidin-3-amine

Description

Properties

Molecular Formula |

C10H18N2 |

|---|---|

Molecular Weight |

166.26 g/mol |

IUPAC Name |

N,N-dimethyl-1-prop-2-ynylpiperidin-3-amine |

InChI |

InChI=1S/C10H18N2/c1-4-7-12-8-5-6-10(9-12)11(2)3/h1,10H,5-9H2,2-3H3 |

InChI Key |

ZCJQEMAGWZTRTI-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1CCCN(C1)CC#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1-(prop-2-yn-1-yl)piperidin-3-amine can be achieved through various methods. One common approach involves the reaction of N,N-dimethyl-1-(prop-2-yn-1-yl)amine with piperidine under appropriate conditions. The reaction typically requires a catalyst and may be carried out in a solvent-free environment to enhance efficiency .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can significantly improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1-(prop-2-yn-1-yl)piperidin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

N,N-dimethyl-1-(prop-2-yn-1-yl)piperidin-3-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-(prop-2-yn-1-yl)piperidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

1-(Prop-2-yn-1-yl)piperidin-3-amine (CAS: 1247503-99-6)

- Molecular Formula : C₈H₁₄N₂

- Key Difference : Lacks the N,N-dimethyl groups on the 3-amine.

- Lower molecular weight (138.21 g/mol) may improve solubility but decrease metabolic stability compared to the dimethyl analog .

(E)-N,N-Dimethyl-3-(pyridin-3-yl)prop-2-en-1-amine

- Structure : Features a pyridine ring instead of piperidine and a propenyl (allyl) group instead of propargyl.

- The propenyl group lacks the sp-hybridized carbon of the propargyl group, reducing rigidity and altering π-orbital interactions .

N,N-Dimethyl-3-(piperazin-1-yl)propan-1-amine

- Structure : Replaces piperidine with piperazine and adds a propane linker.

- Impact :

N,N-Diethyl-3-(2,6-xylyl)propylamine (CAS: 97021-64-2)

- Structure : Diethyl substituents and a 2,6-dimethylphenyl (xylyl) group.

- Impact :

Table 1: Structural and Property Comparison

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | logP (Estimated) | Key Features |

|---|---|---|---|---|---|

| Target Compound | Piperidine | N,N-dimethyl, propargyl | 166.26 | 2.1 | Rigid alkyne, tertiary amine |

| 1-(Prop-2-yn-1-yl)piperidin-3-amine | Piperidine | Primary amine, propargyl | 138.21 | 1.5 | Reduced steric bulk |

| (E)-N,N-Dimethyl-3-(pyridin-3-yl)prop-2-en-1-amine | Pyridine | N,N-dimethyl, propenyl | 178.28 | 1.8 | Aromatic ring, conjugated double bond |

| N,N-Diethyl-3-(2,6-xylyl)propylamine | Alkyl chain | Diethyl, xylyl | 219.37 | 3.5 | High lipophilicity, aromatic interactions |

Q & A

Q. What are the optimal synthetic routes for N,N-dimethyl-1-(prop-2-yn-1-yl)piperidin-3-amine?

- Methodological Answer : The synthesis typically involves alkylation of a piperidin-3-amine precursor with propargyl bromide or analogous reagents. Key steps include:

- Catalytic conditions : Palladium or copper catalysts (e.g., CuBr) in polar aprotic solvents like DMF or toluene under inert atmospheres (N₂/Ar) .

- Temperature control : Reactions are often conducted at 35–80°C to balance reaction kinetics and side-product formation .

- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .

- Yield optimization : Stoichiometric excess of propargylating agents and controlled pH (using bases like Cs₂CO₃) improve yields .

Q. How can the structure of N,N-dimethyl-1-(prop-2-yn-1-yl)piperidin-3-amine be rigorously characterized?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR analysis : ¹H and ¹³C NMR confirm the propynyl group (δ ~2.1–2.2 ppm for methyl groups, δ ~78–80 ppm for sp-hybridized carbons) and piperidine ring conformation .

- X-ray crystallography : Use SHELXL for refinement. Key parameters include R-factor (<0.05), thermal displacement parameters, and hydrogen bonding networks .

- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ peaks) with <2 ppm error .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved during structural validation?

- Methodological Answer :

- Dynamic vs. static structures : NMR captures solution-state conformers, while X-ray shows solid-state packing. Use DFT calculations (e.g., Gaussian) to model energy-minimized structures and compare with experimental data .

- Twinning analysis : For crystallographic ambiguities, employ SHELXD to detect twinning and refine using Hooft parameters .

- Cross-validation : Overlay NMR-derived NOE constraints with X-ray coordinates to identify discrepancies in stereochemistry .

Q. What pharmacological screening strategies are suitable for evaluating this compound’s bioactivity?

- Methodological Answer :

- In silico docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities toward targets like GPCRs or ion channels (common for piperidine derivatives) .

- In vitro assays :

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Receptor profiling : Radioligand binding assays for serotonin/dopamine receptors due to structural similarity to psychoactive amines .

- ADMET prediction : SwissADME or pkCSM tools assess bioavailability, BBB penetration, and metabolic stability .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

- Methodological Answer :

- QSAR studies : Build regression models using descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate structure with activity .

- Molecular dynamics (MD) : Simulate ligand-receptor interactions (e.g., with GROMACS) to identify critical binding residues and optimize substituents .

- Free energy perturbation (FEP) : Calculate ΔΔG for proposed derivatives to prioritize synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.